The synthesis of (1S,4R)-1-(hydroxymethyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol typically involves several steps that may include:
Technical details regarding specific reagents, solvents, and reaction conditions would be necessary for a comprehensive understanding of the synthesis process.
The molecular structure of (1S,4R)-1-(hydroxymethyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol can be represented using various notations:
CN1C[C@H](O)c2cc(O)ccc2[C@H]1CO
InChI=1S/C11H15NO3/c1-12-5-11(15)9-4-7(14)2-3-8(9)10(12)6-13/h2-4,10-11,13-15H,5-6H2,1H3/t10-,11+/m1/s1
The compound exhibits chirality at two centers (positions 1 and 4), which contributes to its potential biological activity. The presence of hydroxymethyl and hydroxyl groups suggests possible interactions with biological targets through hydrogen bonding .
(1S,4R)-1-(hydroxymethyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol may participate in various chemical reactions:
These reactions are significant for further functionalization or derivatization of the compound for research purposes.
The mechanism of action for (1S,4R)-1-(hydroxymethyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol is not fully elucidated but may involve:
Data supporting these mechanisms would typically come from biological assays and pharmacological studies.
Physical properties include:
Chemical properties include:
Relevant data such as melting point, boiling point, and spectral data (NMR, IR) would enhance understanding but were not provided in the search results.
(1S,4R)-1-(hydroxymethyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol has potential applications in:
Its unique structural features position it as a valuable compound in ongoing research efforts aimed at discovering new therapeutic agents .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7